molecular formula C8H13N3 B13930561 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine

Cat. No.: B13930561
M. Wt: 151.21 g/mol
InChI Key: NOWNIWWLPKKSRB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity. Metal-free direct synthesis methods have also been developed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-5-methylimidazo[1,2-a]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a tetrahydro ring system. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C8H13N3/c1-6-3-2-4-8-10-7(9)5-11(6)8/h5-6H,2-4,9H2,1H3

InChI Key

NOWNIWWLPKKSRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC(=CN12)N

Origin of Product

United States

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